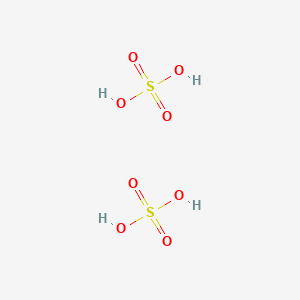
sulfuric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sulfuric acid, known in antiquity as oil of vitriol, is a mineral acid composed of sulfur, oxygen, and hydrogen, with the molecular formula H₂SO₄. It is a colorless, odorless, and viscous liquid that is miscible with water. This compound is one of the most important industrial chemicals, used in a wide range of applications from fertilizer production to chemical synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Sulfuric acid is primarily produced by the contact process, which involves three main steps:
Preparation of sulfur dioxide: Sulfur dioxide is prepared by burning sulfur in the presence of excess air. [ \text{S} + \text{O}_2 \rightarrow \text{SO}_2 ]
Conversion of sulfur dioxide to sulfur trioxide: Sulfur dioxide reacts with oxygen in the presence of a vanadium pentoxide catalyst at temperatures between 400°C and 450°C. [ 2\text{SO}_2 + \text{O}_2 \leftrightarrow 2\text{SO}_3 ]
Conversion of sulfur trioxide to this compound: Sulfur trioxide is absorbed in concentrated this compound to form oleum, which is then diluted with water to produce this compound. [ \text{H}_2\text{SO}_4 + \text{SO}_3 \rightarrow \text{H}_2\text{S}_2\text{O}_7 ] [ \text{H}_2\text{S}_2\text{O}_7 + \text{H}_2\text{O} \rightarrow 2\text{H}_2\text{SO}_4 ]
Analyse Chemischer Reaktionen
Sulfuric acid undergoes various types of chemical reactions, including:
Oxidation: this compound acts as a strong oxidizing agent, especially at high concentrations. For example, it oxidizes metals such as copper and zinc. [ \text{Cu} + 2\text{H}_2\text{SO}_4 \rightarrow \text{CuSO}_4 + 2\text{H}_2\text{O} + \text{SO}_2 ]
Dehydration: this compound is a powerful dehydrating agent, removing water from organic compounds such as sugars. [ \text{C}{12}\text{O}_6 \xrightarrow{\text{H}_2\text{SO}_4} 6\text{C} + 6\text{H}_2\text{O} ]
Substitution: this compound can react with salts to produce hydrogen chloride gas. [ \text{NaCl} + \text{H}_2\text{SO}_4 \rightarrow \text{NaHSO}_4 + \text{HCl} ]
Wissenschaftliche Forschungsanwendungen
Sulfuric acid is widely used in scientific research and industrial applications:
Biology: this compound is used in the preparation of biological samples for analysis.
Medicine: It is used in the production of certain pharmaceuticals and in the treatment of wastewater.
Industry: This compound is essential in the production of fertilizers, detergents, and explosives.
Wirkmechanismus
Sulfuric acid exerts its effects through several mechanisms:
Dehydration: It removes water from organic compounds, leading to charring and carbonization.
Oxidation: It acts as an oxidizing agent, converting metals and other substances to their oxidized forms.
Vergleich Mit ähnlichen Verbindungen
Sulfuric acid can be compared with other strong acids such as:
Hydrochloric acid (HCl): A strong acid used in metal pickling and cleaning.
Nitric acid (HNO₃): A strong oxidizing agent used in the production of fertilizers and explosives.
Phosphoric acid (H₃PO₄): A weaker acid used in food additives and rust removal.
This compound is unique due to its strong dehydrating properties and its ability to act as both an oxidizing and dehydrating agent.
Eigenschaften
CAS-Nummer |
384858-26-8 |
|---|---|
Molekularformel |
H4O8S2 |
Molekulargewicht |
196.16 g/mol |
IUPAC-Name |
sulfuric acid |
InChI |
InChI=1S/2H2O4S/c2*1-5(2,3)4/h2*(H2,1,2,3,4) |
InChI-Schlüssel |
CBXWGGFGZDVPNV-UHFFFAOYSA-N |
Kanonische SMILES |
OS(=O)(=O)O.OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Methoxy-1-methyl-[1,2,5]oxadiazino[5,4-a]indol-4-one](/img/structure/B14248815.png)

![N-[(1Z)-1-[5-(Dimethylamino)-2-furyl]-3-(octylamino)-3-oxo-1-propen-2-yl]benzamide](/img/structure/B14248835.png)

![7-[4-(2-Phenylethenyl)phenoxy]heptane-1-thiol](/img/structure/B14248842.png)


![[1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyltris(oxy)]tris(trimethylstannane)](/img/structure/B14248855.png)

![4-[3,5-Bis(phenylmethoxy)phenyl]-4-hydroxy-2-oxobut-3-enoic acid](/img/structure/B14248861.png)
![(4S)-4-Methyl-6-[(oxan-2-yl)oxy]hexan-1-ol](/img/structure/B14248862.png)
![N-[4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14248870.png)
![11-[2-(2-Aminoethoxy)ethoxy]undecane-1-thiol](/img/structure/B14248877.png)

